molecular formula C20H21AlCl2O7 B1664807 Aluminum clofibrate CAS No. 24818-79-9

Aluminum clofibrate

Cat. No.: B1664807
CAS No.: 24818-79-9
M. Wt: 471.3 g/mol
InChI Key: USWVMPGQVYZHCA-UHFFFAOYSA-K
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Description

Aluminum clofibrate, also known as aluminum bis(2-(4-chlorophenoxy)-2-methylpropanoate) hydroxide, is a compound that belongs to the class of fibrates. It is primarily used as a lipid-lowering agent to manage hyperlipidemia and hypertriglyceridemia. The compound is a derivative of clofibric acid and is known for its ability to reduce elevated levels of triglycerides and cholesterol in the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of aluminum clofibrate involves the esterification of chlorobenzene with isobutyric acid. The reaction typically employs n-butyl magnesium bromide as a catalyst. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Aluminum clofibrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Aluminum clofibrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of aluminum clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism. By activating PPARs, this compound increases the activity of lipoprotein lipase, an enzyme responsible for the breakdown of triglycerides. This leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) levels .

Comparison with Similar Compounds

Uniqueness: Aluminum clofibrate is unique due to its specific chemical structure, which includes an aluminum moiety. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other fibrates .

Properties

IUPAC Name

aluminum;2-(4-chlorophenoxy)-2-methylpropanoate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWVMPGQVYZHCA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21AlCl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24818-79-9
Record name Aluminum clofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24818-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminium clofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALUMINUM CLOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56203T2K2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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